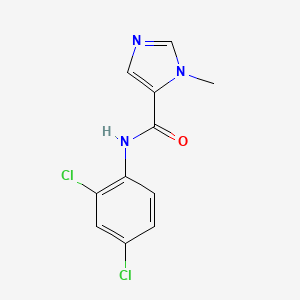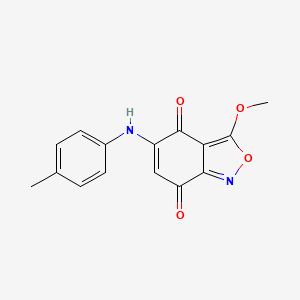![molecular formula C16H16O2S2 B14338632 2,2'-[Naphthalene-1,4-diylbis(sulfanediylmethylene)]bis(oxirane) CAS No. 95418-41-0](/img/structure/B14338632.png)
2,2'-[Naphthalene-1,4-diylbis(sulfanediylmethylene)]bis(oxirane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis(glycidylthio)naphthalene is an organic compound derived from naphthalene, a polycyclic aromatic hydrocarbon. This compound features two glycidylthio groups attached to the 1 and 4 positions of the naphthalene ring. Naphthalene derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Bis(glycidylthio)naphthalene can be synthesized through a multi-step process involving the introduction of glycidylthio groups to the naphthalene ring. One common method involves the reaction of 1,4-dichloronaphthalene with sodium thioglycolate to form 1,4-bis(mercapto)naphthalene. This intermediate is then reacted with epichlorohydrin under basic conditions to yield 1,4-Bis(glycidylthio)naphthalene .
Industrial Production Methods
Industrial production of 1,4-Bis(glycidylthio)naphthalene typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Bis(glycidylthio)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the glycidylthio groups to thiol groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and alkyl halides for alkylation are commonly employed
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted naphthalene derivatives depending on the reagents used
Wissenschaftliche Forschungsanwendungen
1,4-Bis(glycidylthio)naphthalene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties
Wirkmechanismus
The mechanism of action of 1,4-Bis(glycidylthio)naphthalene involves its interaction with various molecular targets and pathways. The glycidylthio groups can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This can result in the inhibition of enzymes, disruption of cellular processes, and induction of cell death in certain cases .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,4-Bis(chloromethyl)naphthalene
- 1,4-Bis(naphthalen-1-ylethynyl)benzene
- 1,4-Naphthoquinone derivatives
Uniqueness
1,4-Bis(glycidylthio)naphthalene is unique due to the presence of glycidylthio groups, which impart specific reactivity and biological activity. These groups enable the compound to undergo a variety of chemical reactions and interact with biological targets in ways that similar compounds may not .
Eigenschaften
CAS-Nummer |
95418-41-0 |
|---|---|
Molekularformel |
C16H16O2S2 |
Molekulargewicht |
304.4 g/mol |
IUPAC-Name |
2-[[4-(oxiran-2-ylmethylsulfanyl)naphthalen-1-yl]sulfanylmethyl]oxirane |
InChI |
InChI=1S/C16H16O2S2/c1-2-4-14-13(3-1)15(19-9-11-7-17-11)5-6-16(14)20-10-12-8-18-12/h1-6,11-12H,7-10H2 |
InChI-Schlüssel |
UVILIYIDVCCQPP-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(O1)CSC2=CC=C(C3=CC=CC=C32)SCC4CO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-[(6-Bromonaphthalen-2-yl)oxy]propanenitrile](/img/structure/B14338588.png)

![2-[(2-Methylhept-6-en-3-yn-2-yl)oxy]ethan-1-ol](/img/structure/B14338596.png)


![2,2'-(Diselane-1,2-diyl)bis[N-(4-nitrophenyl)benzamide]](/img/structure/B14338612.png)




